

Chemical formula and IUPAC name of 4-Bromoquinoline

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Compound of Interest

Compound Name: **4-Bromoquinoline**

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An In-depth Technical Guide to **4-Bromoquinoline**: Chemical Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of **4-Bromoquinoline**, a key heterocyclic intermediate in organic synthesis and medicinal chemistry. It details the compound's chemical formula, IUPAC nomenclature, and physicochemical properties. This document outlines detailed experimental protocols for its synthesis and discusses its significant applications as a precursor in the development of novel therapeutic agents. The content is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information to support further research and application.

Introduction

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, anticancer, and antibacterial properties^{[1][2]}. Among these, **4-Bromoquinoline** serves as a critical building block for the synthesis of more complex, biologically active molecules^[3]. The presence of the bromine atom at the 4-position provides a reactive site for various chemical modifications, making it a versatile precursor in the synthesis of novel compounds with potential therapeutic applications^{[1][3]}. This guide aims to provide a detailed technical resource on **4-Bromoquinoline**, covering its fundamental properties, synthesis, and role in drug discovery.

Chemical Formula and IUPAC Name

- Chemical Formula: C₉H₆BrN[3][4]
- IUPAC Name: **4-bromoquinoline**[4]

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromoquinoline** is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

Property	Value	Reference
Molecular Weight	208.05 g/mol	
Appearance	Yellow to brown solid	[3][4]
Melting Point	29-34 °C	[5]
Boiling Point	295.9 °C at 760 mmHg	[5][6]
Density	1.6 g/cm ³	[6]
Flash Point	>110 °C (>230 °F)	[5]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.	[3]
Storage Temperature	2-8°C	[5]

Spectral Data

The structural confirmation of **4-Bromoquinoline** is typically achieved through spectroscopic methods. The ¹H NMR spectral data is provided in Table 2.

¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	Description
8.69 (d, J = 4.69 Hz, 1H)	Aromatic Proton
8.20 (ddd, J = 8.39, 0.88 Hz, 1H)	Aromatic Proton
8.08-8.16 (m, 1H)	Aromatic Proton
7.78 (ddd, J = 8.39, 6.98, 1.37 Hz, 1H)	Aromatic Proton
7.71 (d, J = 4.69 Hz, 1H)	Aromatic Proton
7.66 (ddd, J = 8.31, 7.04, 1.15 Hz, 1H)	Aromatic Proton

Data sourced from ChemicalBook.[\[4\]](#)[\[7\]](#)

Synthesis of 4-Bromoquinoline

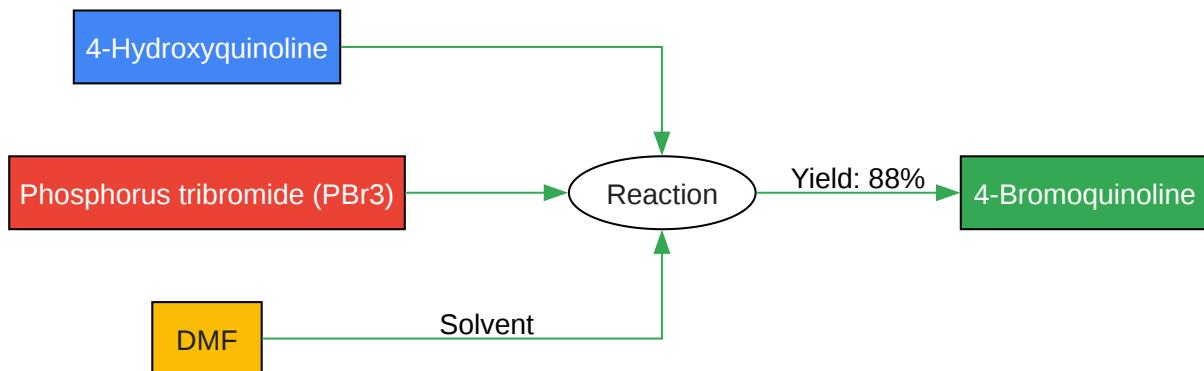
Synthesis from 4-Hydroxyquinoline

A common and efficient method for the synthesis of **4-Bromoquinoline** involves the bromination of 4-hydroxyquinoline using phosphorus tribromide.

Experimental Protocol:

- To a stirred solution of quinolin-4-ol (4.00 g, 27.6 mmol) in dry N,N-dimethylformamide (DMF) (30 mL), add phosphorus tribromide (7.61 g, 28.2 mmol) dropwise over 10 minutes under a nitrogen atmosphere.
- Stir the resulting reddish-colored suspension for 30 minutes.
- Upon completion of the reaction (monitored by TLC), quench the reaction mixture with ice and stir for an additional 30 minutes.
- Basify the mixture to a pH of approximately 10 with a saturated solution of sodium bicarbonate.
- Extract the product with ethyl acetate (2 x 100 mL).
- Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (0% to 10%) to yield **4-bromoquinoline** as a yellow solid (5.04 g, 88% yield).[4][7]



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Synthesis of **4-Bromoquinoline** from 4-Hydroxyquinoline.

Alternative Synthesis from o-Propargyl Phenyl Azide

An alternative synthetic route utilizes o-propargyl phenyl azide as the starting material. This method involves a TMSBr-promoted cascade cyclization.

Experimental Protocol:

- Dissolve o-propargyl phenyl azide in an organic solvent such as nitromethane or a halogenated hydrocarbon at room temperature.
- Add TMSBr or HBr to the solution. The molar ratio of o-propargyl phenyl azide to TMSBr or HBr should be 1:2.5-3.0.
- Heat the reaction mixture to 40-60°C and maintain for 1-2 hours.
- After the reaction is complete, separate and purify the product to obtain the 4-bromoquinoline derivative.[8]

Applications in Drug Development

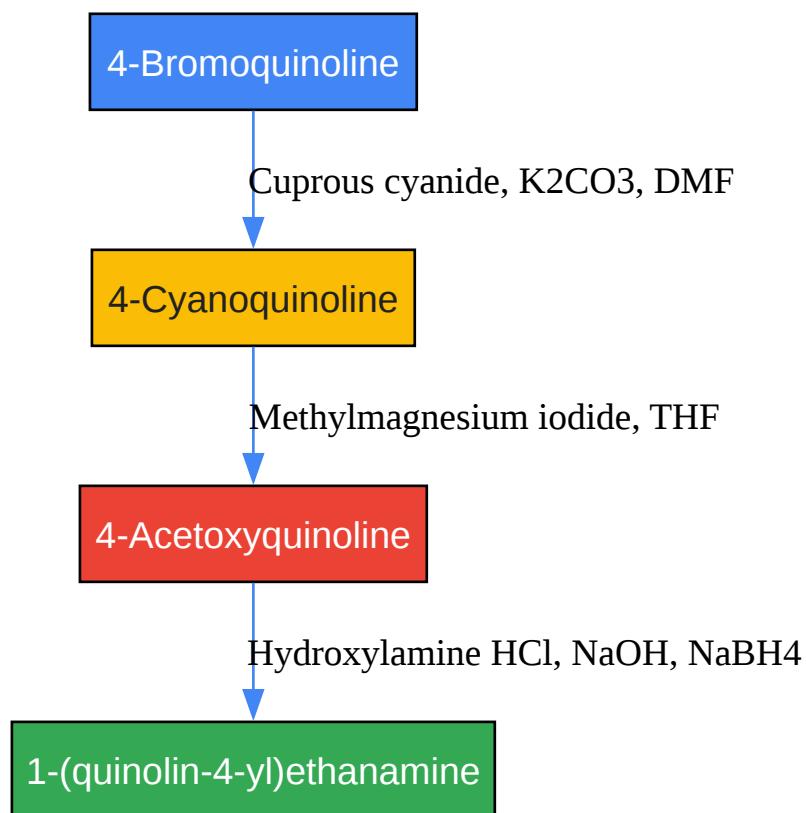
4-Bromoquinoline is a valuable intermediate in the synthesis of various quinoline derivatives with potential therapeutic applications.

Precursor for 1-(quinolin-4-yl)ethanamine

4-Bromoquinoline can be converted to 1-(quinolin-4-yl)ethanamine, a compound with applications in medicinal chemistry.

Experimental Workflow:

The synthesis involves a three-step process starting from **4-Bromoquinoline**.



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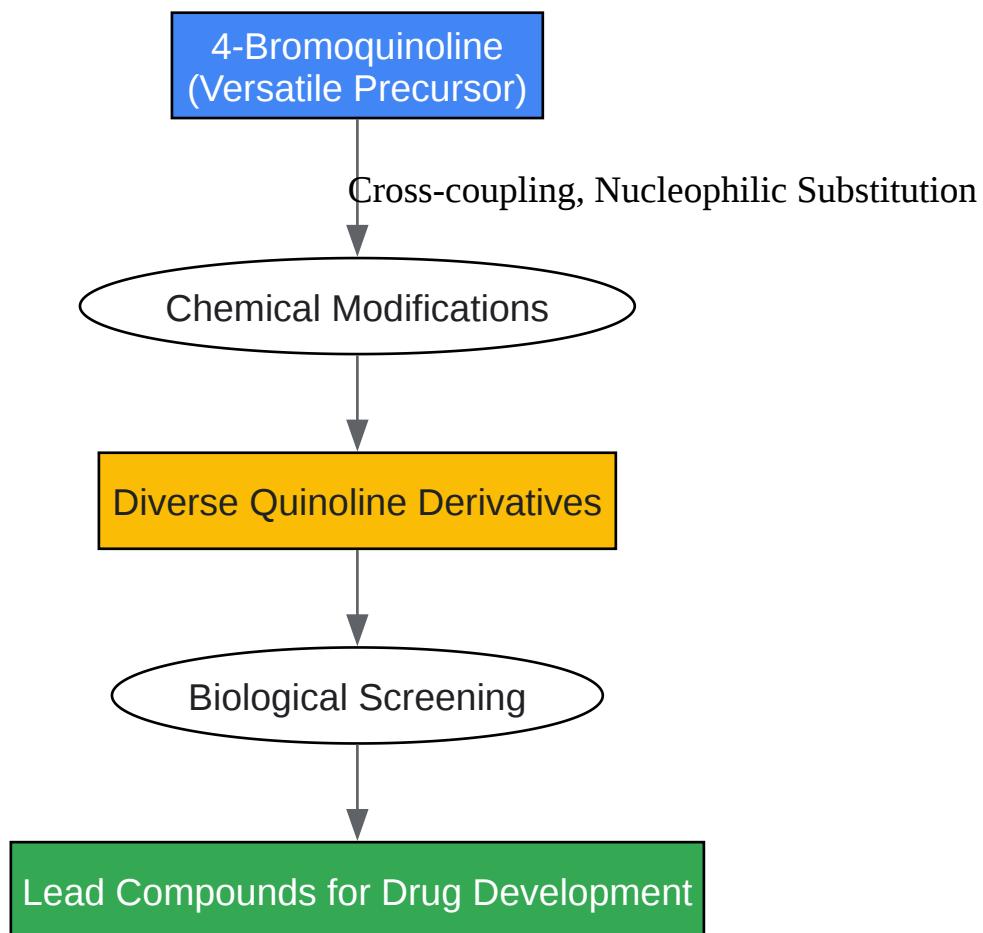
Synthesis of 1-(quinolin-4-yl)ethanamine from **4-Bromoquinoline**.

Detailed Protocol:

- Synthesis of 4-cyanoquinoline: To a solution of 28g of **4-Bromoquinoline** in 280ml of N,N-dimethylformamide, add 16g of anhydrous potassium carbonate and 21g of cuprous cyanide. Heat the mixture to reflux overnight. After cooling, concentrate the mixture and add water and dichloromethane for extraction. The organic phase is separated, dried, and concentrated to yield 21g of 4-cyanoquinoline after silica gel column chromatography.
- Synthesis of 4-acetoxyquinoline: Add 20g of 4-cyanoquinoline to 160ml of anhydrous tetrahydrofuran and cool to 0°C. Slowly add 120ml of methylmagnesium iodide (3M). Allow the mixture to warm to room temperature and stir for 2 hours. Add water and ethyl acetate, filter, and extract. Concentration of the organic phase yields 16g of 4-acetoxyquinoline.
- Synthesis of 1-(quinolin-4-yl)ethanamine: To a solution of 15g of 4-acetoxyquinoline in 300ml of methanol, add 120ml of water, 18g of hydroxylamine hydrochloride, and 16g of sodium hydroxide. Stir at room temperature for 2 hours. Add 9g of sodium borohydride and stir for an additional 3 hours. Concentrate the mixture and extract with water and ethyl acetate. After separation and concentration, 11g of 1-(quinolin-4-yl)ethanamine is obtained via silica gel column separation.[9]

Role as a Building Block in Drug Discovery

The reactivity of the bromine atom in **4-Bromoquinoline** allows for its use in various cross-coupling and nucleophilic substitution reactions. This facilitates the introduction of diverse functional groups at the 4-position of the quinoline ring, leading to the generation of libraries of compounds for screening for biological activity. Bromoquinolines are precursors for compounds with demonstrated anticancer and antimicrobial activities.[1][3]



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Role of **4-Bromoquinoline** as a building block in drug discovery.

Conclusion

4-Bromoquinoline is a fundamentally important heterocyclic compound with well-defined properties and synthetic routes. Its utility as a versatile precursor in the synthesis of a wide array of functionalized quinoline derivatives makes it a valuable tool for researchers in medicinal chemistry and drug discovery. The detailed protocols and data presented in this guide are intended to facilitate its application in the development of novel therapeutic agents.

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